((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol CAS number 109960-55-6
((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol CAS number 109960-55-6
An In-depth Technical Guide to ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol (CAS 109960-55-6): A Chiral Building Block for Asymmetric Synthesis
Abstract
((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol is a chiral organic compound of significant interest to researchers in synthetic and medicinal chemistry. Its distinct stereochemistry, combining a pyrrolidine scaffold with a phenylethyl chiral auxiliary, makes it a valuable tool for the enantioselective synthesis of complex molecules. Pyrrolidine derivatives are foundational structures in a vast number of natural products and biologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, a robust synthetic protocol, and its core applications in asymmetric synthesis, tailored for professionals in research and drug development.
Introduction: The Strategic Value of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous alkaloids, pharmaceuticals, and catalysts.[1] The stereochemical configuration of substituents on this saturated heterocycle is often critical for biological activity. Consequently, methods for the stereoselective synthesis of pyrrolidine derivatives are of paramount importance.[2]
A cornerstone of asymmetric synthesis is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol is a quintessential example of such a reagent, designed with specific functionalities to impart stereocontrol. It features:
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A Pyrrolidine Core: A common and stable structural motif in bioactive molecules.
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An (S)-configured Stereocenter: At the C3 position, bearing a functional hydroxymethyl group.
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An (R)-1-phenylethyl Group: A well-established and sterically demanding chiral auxiliary that effectively shields one face of the molecule.
This combination allows the molecule to serve as a chiral ligand or a building block, enabling the synthesis of enantiomerically pure compounds crucial for pharmaceutical development.
Physicochemical and Structural Properties
The fundamental properties of ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol are summarized below. These identifiers are critical for substance registration, sourcing, and analytical characterization.
| Property | Value | Source |
| CAS Number | 109960-55-6 | [4][5][6] |
| Molecular Formula | C₁₃H₁₉NO | [4][5] |
| Molecular Weight | 205.30 g/mol | [4][5] |
| IUPAC Name | ((3S)-1-((1R)-1-phenylethyl)pyrrolidin-3-yl)methanol | |
| SMILES | OC[C@H]1CCN(C1)C | [6] |
| InChI | InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)14-8-7-13(9-14)10-15/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1 | |
| InChIKey | RQTYGPRJDFTUGU-SANMLTNESA-N | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [5] |
Synthesis and Characterization
The synthesis of chiral pyrrolidine derivatives can be achieved through various methods, including ring-closing metathesis or starting from the chiral pool of amino acids like proline.[2][7][8] For ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol, a highly efficient and logical approach is the direct N-alkylation of a commercially available chiral precursor.
Retrosynthetic Analysis & Strategy
The most logical disconnection is at the C-N bond between the pyrrolidine nitrogen and the benzylic carbon of the phenylethyl group. This retrosynthetic approach leads to two readily available starting materials: (S)-3-pyrrolidinemethanol and an (R)-1-phenylethyl electrophile. This strategy is favored due to the high reliability of N-alkylation reactions and the commercial availability of the chiral precursors.
Proposed Experimental Protocol: N-Alkylation
This protocol describes the synthesis via direct alkylation. The causality behind the choice of reagents is to ensure a clean, high-yielding reaction while preserving the stereochemical integrity of both chiral centers.
Objective: To synthesize ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol from (S)-3-pyrrolidinemethanol.
Materials:
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(S)-3-Pyrrolidinemethanol
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(R)-(+)-1-Bromo-1-phenylethane
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
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Silica Gel (for column chromatography)
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-3-pyrrolidinemethanol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (10 mL per 1 g of pyrrolidinemethanol).
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Rationale: Potassium carbonate is a mild, non-nucleophilic base sufficient to deprotonate the secondary amine without causing side reactions. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
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-
Reagent Addition: Stir the suspension vigorously. Add (R)-(+)-1-Bromo-1-phenylethane (1.1 eq.) dropwise to the mixture at room temperature.
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Rationale: Adding the electrophile dropwise and using a slight excess ensures complete consumption of the starting amine while controlling any potential exotherm.
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-
Reaction Execution: Heat the reaction mixture to 60°C and maintain stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrolidinemethanol spot is consumed.
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Workup: Cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate and rinse the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.
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Extraction: Redissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).
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Rationale: The washing steps remove residual inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure product.
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Rationale: Chromatography is necessary to separate the desired product from any unreacted starting material or potential over-alkylation byproducts.
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Synthetic Workflow Diagram
Caption: Synthetic workflow for ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
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¹H NMR Spectroscopy: Expected signals would include aromatic protons (phenyl group), a quartet and a doublet for the ethyl protons, and complex multiplets for the pyrrolidine and hydroxymethyl protons.
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¹³C NMR Spectroscopy: Will show distinct signals for all 13 carbon atoms, with the aromatic carbons in the ~120-140 ppm region and the aliphatic carbons in the upfield region.
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Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 206.15, confirming the molecular weight.
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Chiral HPLC: Can be used to confirm the diastereomeric and enantiomeric purity of the final product.
Applications in Asymmetric Synthesis & Drug Development
The primary application of this molecule is as a chiral ligand or auxiliary in asymmetric transformations, providing a defined stereochemical environment for reactions.
Mechanism of Stereocontrol
When used as a ligand for a metal catalyst, the pyrrolidine nitrogen and the hydroxyl oxygen can act as a bidentate chelate. The bulky phenylethyl group on the nitrogen atom effectively blocks one face of the coordinated metal center. This steric hindrance forces an incoming substrate to approach from the less hindered face, thereby inducing high stereoselectivity in the product.
Example Application: Asymmetric Aldol Reaction
In a hypothetical scenario, ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol could be used to direct an asymmetric aldol reaction.
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Ligand-Metal Complex Formation: The compound coordinates with a Lewis acidic metal center (e.g., Ti(O-iPr)₄).
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Enolate Formation: A ketone substrate coordinates to this chiral titanium complex and is deprotonated to form a chiral enolate.
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Stereoselective Attack: The bulky phenylethyl group directs the approach of an aldehyde to one face of the enolate.
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Product Release: Hydrolysis releases the enantiomerically enriched aldol product.
This ability to control the formation of new stereocenters is critical in drug development, where often only one enantiomer of a drug is therapeutically active while the other may be inactive or even harmful.[9]
Chiral Auxiliary Workflow Diagram
Caption: General workflow illustrating the use as a recoverable chiral auxiliary.
Safety and Handling
While specific toxicity data for this compound is not widely published, it should be handled with the standard precautions used for laboratory chemicals. Based on analogous structures, it may cause skin, eye, and respiratory irritation.[10]
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol is a well-designed and highly valuable chiral building block. Its synthesis from readily available precursors is straightforward, and its structural features—a functionalized pyrrolidine core combined with a robust chiral auxiliary group—make it an effective tool for controlling stereochemistry in complex organic synthesis. For researchers and scientists in drug discovery, this compound represents a reliable means to access enantiomerically pure molecules, accelerating the development of novel therapeutics.
References
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Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. Available at: [Link]
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Maleev, V.I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11158). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Available at: [Link]
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Maruoka, K., et al. (2017). Synthesis of Chiral Tritylpyrrolidine Derivatives and Their Application to Asymmetric Benzoyloxylation. The Journal of Organic Chemistry, 82(22), 11848–11855. Available at: [Link]
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Alajarín, R., et al. (2015). Synthesis of a New Chiral Pyrrolidine. Molecules, 20(4), 6337–6347. Available at: [Link]
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ChemUniverse. (n.d.). ((S)-1-((R)-1-PHENYLETHYL)PYRROLIDIN-3-YL)METHANOL. Available at: [Link]
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PubChem. (n.d.). (Pyrrolidin-3-yl)methanol. National Institutes of Health. Available at: [Link]
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Ivy Fine Chemicals. (n.d.). ((S)-1-((R)-1-Phenylethyl)pyrrolidin-3-yl)methanol [CAS: 109960-55-6]. Available at: [Link]
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Arif, K. M. (2017). Convenient method for synthesis of chiral C1-symmetric pyrrolidine derivative. Indian Journal of Chemistry, 56B, 897-899. Available at: [Link]
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PubChemLite. (n.d.). [1-(2-phenylethyl)pyrrolidin-3-yl]methanol. Available at: [Link]
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Rosell, R., et al. (2003). Pharmacogenomic applications in clinical drug development. Cancer Chemotherapy and Pharmacology, 52 Suppl 1, S57-60. Available at: [Link]
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